Cas no 2757925-99-6 (3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid)
![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid structure](https://ja.kuujia.com/scimg/cas/2757925-99-6x500.png)
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-37102095
- 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid
- 2757925-99-6
-
- インチ: 1S/C25H21NO5/c27-23(28)16-6-5-7-17(12-16)25(14-30-15-25)26-24(29)31-13-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,26,29)(H,27,28)
- InChIKey: XKQKQGCVLHLIPI-UHFFFAOYSA-N
- ほほえんだ: O1CC(C2C=CC=C(C(=O)O)C=2)(C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 415.14197277g/mol
- どういたいしつりょう: 415.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 655
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 84.9Ų
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37102095-0.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid |
2757925-99-6 | 0.5g |
$2275.0 | 2023-07-06 | ||
Enamine | EN300-37102095-5.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid |
2757925-99-6 | 5.0g |
$6876.0 | 2023-07-06 | ||
Enamine | EN300-37102095-0.05g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid |
2757925-99-6 | 0.05g |
$1991.0 | 2023-07-06 | ||
Enamine | EN300-37102095-1.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid |
2757925-99-6 | 1.0g |
$2371.0 | 2023-07-06 | ||
Enamine | EN300-37102095-0.25g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid |
2757925-99-6 | 0.25g |
$2180.0 | 2023-07-06 | ||
Enamine | EN300-37102095-0.1g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid |
2757925-99-6 | 0.1g |
$2086.0 | 2023-07-06 | ||
Enamine | EN300-37102095-10.0g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid |
2757925-99-6 | 10.0g |
$10196.0 | 2023-07-06 | ||
Enamine | EN300-37102095-2.5g |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid |
2757925-99-6 | 2.5g |
$4648.0 | 2023-07-06 |
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid 関連文献
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
2. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acidに関する追加情報
Professional Introduction to 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic Acid (CAS No. 2757925-99-6)
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid, identified by its CAS number 2757925-99-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoic acid moiety linked to an oxetane ring. The oxetane ring is further functionalized with an amino group and a carbomoyl moiety, which is, in turn, connected to a fluorenylmethoxy group. Such structural complexity not only makes it a subject of interest for synthetic chemists but also positions it as a potential candidate for various biological applications.
The< strong>fluorenylmethoxy substituent in the molecule imparts unique electronic and steric properties, which can influence its interactions with biological targets. Fluorene derivatives are well-known for their stability and fluorescence properties, making them valuable in the development of probes and imaging agents. The presence of the< strong>carbomoyl group suggests that this compound may exhibit acid-base properties, which could be exploited in drug design for pH-sensitive drug delivery systems. Moreover, the< strong>oxetane ring is a well-documented scaffold in medicinal chemistry due to its ability to adopt favorable conformations that can interact with biological macromolecules.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage structural complexity to achieve high specificity and efficacy. The< strong>benzoic acid moiety is a common pharmacophore found in many drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and anticonvulsants. Its incorporation into the present compound suggests potential applications in these therapeutic areas. Additionally, the< strong>amino group provides a site for further chemical modification, allowing for the development of derivatives with enhanced pharmacological properties.
The synthesis of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to construct the desired oxetane ring and subsequent derivatization to introduce the fluorenylmethoxy and carbomoyl groups. This level of synthetic complexity underscores the compound's potential as a building block for more complex molecules.
In terms of biological activity, preliminary studies have suggested that this compound may exhibit interesting pharmacological properties. The combination of the< strong>fluorenylmethoxy,< strong>carbomoyl, and< strong>oxetane moieties could lead to interactions with various biological targets, including enzymes and receptors. For instance, the oxetane ring has been shown to mimic tetrahydrofuran (THF) motifs, which are known to interact with certain enzymes. Furthermore, the presence of acidic functional groups may allow the compound to modulate pH-dependent processes within cells.
The benzoic acid moiety is particularly noteworthy due to its role as a pharmacophore in numerous therapeutic agents. Its ability to engage in hydrogen bonding and π-stacking interactions makes it an attractive component for designing molecules with high affinity for biological targets. In addition, the fluorenylmethoxy group can contribute to solubility and bioavailability, which are critical factors in drug development.
The potential applications of 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid extend beyond traditional drug development. Its structural features make it a valuable tool for researchers studying molecular recognition and drug-receptor interactions. Additionally, its fluorescence properties could be exploited in the development of probes for cellular imaging and diagnostics.
In conclusion, 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid (CAS No. 2757925-99-6) is a structurally complex organic compound with significant potential in pharmaceutical chemistry and medicinal biology. Its unique combination of functional groups, including< strong>fluorenylmethoxy,< strong>carbomoyl,< strong>oxetane, and< strong>benzoic acid, positions it as a promising candidate for various biological applications. Further research is warranted to explore its pharmacological properties and potential therapeutic uses.
2757925-99-6 (3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]benzoic acid) 関連製品
- 5447-47-2(2,3-Dihydro-1H-cyclopentabquinoline-9-carboxylic Acid)
- 2225141-72-8(3-(methoxymethyl)-1,2-oxazol-5-ylmethanamine hydrochloride)
- 2228565-15-7(tert-butyl 4-2-(methylamino)ethyl-1H-imidazole-1-carboxylate)
- 1353977-93-1(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid)
- 1383957-80-9(2-(Carbazol-9-yl)benzonitrile)
- 920205-29-4(1-3-(3-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-yl-4-(2-methylbenzoyl)piperazine)
- 897619-90-8(N-2-(6-{(benzylcarbamoyl)methylsulfanyl}-1,2,4triazolo4,3-bpyridazin-3-yl)ethyl-4-fluorobenzamide)
- 1805512-78-0(3-Cyano-2-ethyl-6-mercaptobenzoic acid)
- 2228632-41-3(3-amino-3-(2-phenoxyphenyl)cyclobutan-1-ol)
- 1775467-68-9(1-(3,5-dimethoxybenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine)




